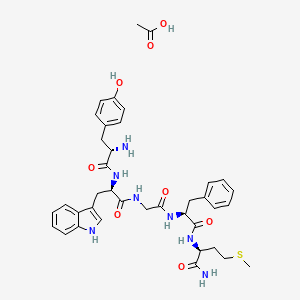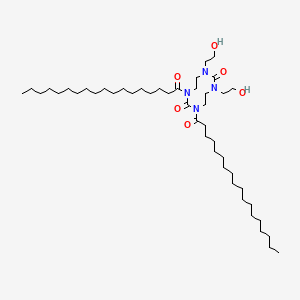
1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, ketone, and long alkyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific conditions to form the final product. Common reagents used in the synthesis include alcohols, ketones, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of continuous flow reactors and advanced purification techniques would ensure the high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
化学反応の分析
Types of Reactions
1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The alkyl chains can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the ketone groups may produce secondary alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in drug design and development.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- involves its interaction with specific molecular targets. The hydroxyl and ketone groups may form hydrogen bonds with biological molecules, while the long alkyl chains may interact with hydrophobic regions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxohexadecyl)-
- 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctyl)-
Uniqueness
The uniqueness of 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- lies in its specific combination of functional groups and long alkyl chains. This structure allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
68959-31-9 |
|---|---|
分子式 |
C46H88N4O6 |
分子量 |
793.2 g/mol |
IUPAC名 |
1,3-bis(2-hydroxyethyl)-6,8-di(octadecanoyl)-1,3,6,8-tetrazecane-2,7-dione |
InChI |
InChI=1S/C46H88N4O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(53)49-37-35-47(39-41-51)45(55)48(40-42-52)36-38-50(46(49)56)44(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51-52H,3-42H2,1-2H3 |
InChIキー |
GWDOXPUQJKXPGI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(C(=O)N(CCN(C1=O)C(=O)CCCCCCCCCCCCCCCCC)CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
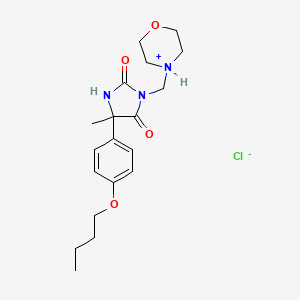
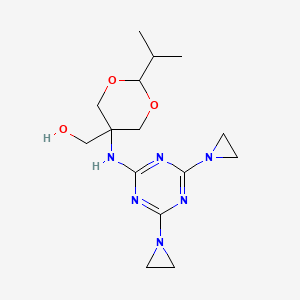
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
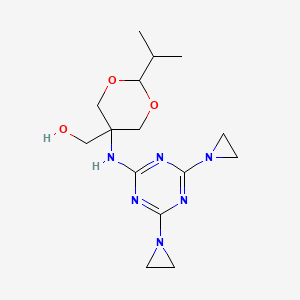


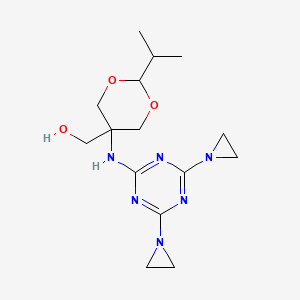
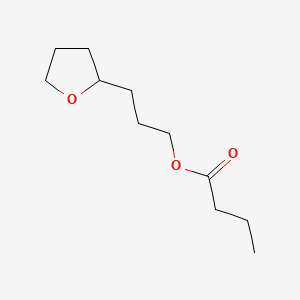
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
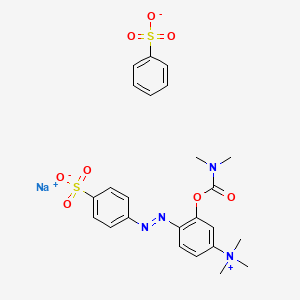

![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
